3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one
Overview
Description
3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one is a flavonoid compound known for its significant antioxidant properties. It is a naturally occurring compound found in various fruits and vegetables. This compound is of great interest due to its potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of a base-catalyzed reaction between 3,4,5-trihydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone .
Industrial Production Methods: Industrial production of this compound can be achieved through both chemical synthesis and extraction from natural sources. The extraction method involves isolating the compound from plant materials using solvents like ethanol or methanol, followed by purification processes such as crystallization .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in cellular antioxidant mechanisms and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .
Comparison with Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Myricetin: Shares structural similarities and exhibits strong antioxidant effects.
Uniqueness: 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one is unique due to its specific hydroxylation pattern, which contributes to its potent antioxidant activity and distinct biological effects compared to other flavonoids .
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXSIXMJHKAJOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347411 | |
Record name | 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | trans-3,3',4',5,5',7-Hexahydroxyflavanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030835 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
557792-97-9, 27200-12-0 | |
Record name | 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3,3',4',5,5',7-Hexahydroxyflavanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030835 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 - 246 °C | |
Record name | trans-3,3',4',5,5',7-Hexahydroxyflavanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030835 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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